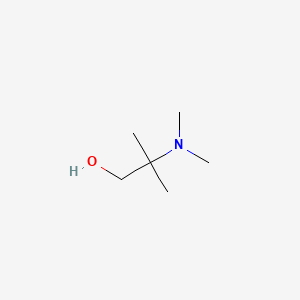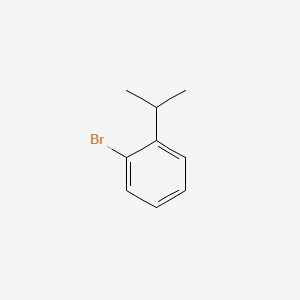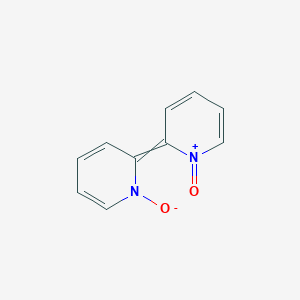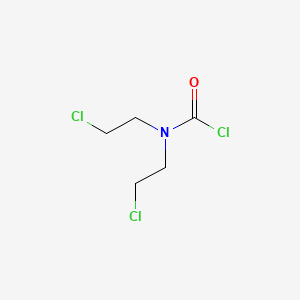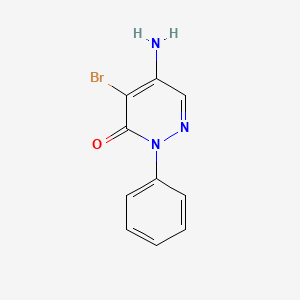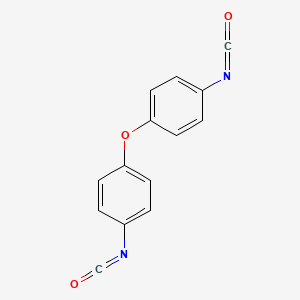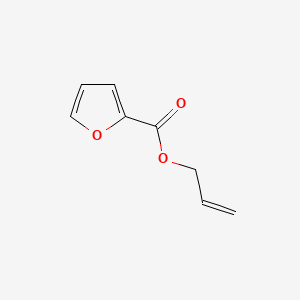
1-Butanoylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been extensively studied. For instance, the asymmetric synthesis of 4-aminopyrrolidine-3-carboxylic acids demonstrates the utility of diastereoselective conjugate addition reactions for generating these compounds with high stereochemical control (Bunnage et al., 2004). Another synthesis approach involves the acid-catalyzed reaction of (4,4-diethoxybutyl)ureas with 3-aminophenol to produce 2-arylpyrrolidine-1-carboxamides, showcasing the versatility of starting materials and reaction conditions that can be employed (Smolobochkin et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been a subject of detailed investigation. Studies like the spectroscopic analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid reveal insights into the compound's geometry, electronic structure, and intermolecular interactions through experimental and theoretical methods (Devi et al., 2018).
Chemical Reactions and Properties
Pyrrolidine derivatives engage in a variety of chemical reactions, reflecting their reactive nature and the influence of the pyrrolidine ring. For example, the synthesis and properties of the enantiomers of certain antibacterial agents highlight the role of stereochemistry in determining the chemical and biological properties of pyrrolidine-containing compounds (Rosen et al., 1988).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The crystal structure analysis of specific pyrrolidine compounds offers valuable information on the arrangement of molecules in the solid state and the factors influencing their physical stability and interactions (Yuan et al., 2010).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis in Antibacterial Agents
1-Butanoylpyrrolidine-2-carboxylic acid plays a significant role in the asymmetric synthesis of certain antibacterial agents. For instance, the compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, a potent quinolonecarboxylic acid class antibacterial agent, benefits from the asymmetric synthesis process. The S-(+) enantiomer of this compound demonstrates enhanced activity against aerobic and anaerobic bacteria compared to its R-(-) enantiomer, indicating the practical significance of such asymmetric synthesis in clinical applications (Rosen et al., 1988).
Synthesis of Pyrrolidine Derivatives with Antimicrobial Activity
The synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, has been successfully achieved using microwave-assisted synthesis methods. These derivatives show promise in antimicrobial applications. Notably, 1-acetyl-2-benzylpyrrolidine-2-carboxamide is identified as a potent product in this context (Sreekanth & Jha, 2020).
Development of Antitumor Agents
1-Butanoylpyrrolidine-2-carboxylic acid derivatives have been explored for their potential in antitumor applications. For instance, a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated moderate cytotoxic activity. Specific modifications in these compounds, such as the inclusion of a 2-thiazolyl group and aminopyrrolidine derivatives, have shown to enhance their antitumor efficacy (Tomita et al., 2002).
Chemiluminescence Derivatization in HPLC
In high-performance liquid chromatography (HPLC), compounds like N-(3-aminopropyl)pyrrolidine have been used as derivatization reagents for carboxylic acids. This facilitates the detection and analysis of carboxylic acids, such as free fatty acids and ibuprofen, via electrogenerated chemiluminescence, highlighting the utility of pyrrolidine derivatives in analytical chemistry (Morita & Konishi, 2002).
Safety and Hazards
The safety information for “1-Butanoylpyrrolidine-2-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
1-butanoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-4-8(11)10-6-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRXXKVCHJXHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946189 | |
| Record name | 1-Butanoylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanoylpyrrolidine-2-carboxylic acid | |
CAS RN |
23500-17-6, 23500-13-2 | |
| Record name | 1-(1-Oxobutyl)proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23500-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Oxobutyl)-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanoylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-oxobutyl)-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



